molecular formula C9H12ClNO B1364156 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol CAS No. 131043-89-5

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B1364156
CAS No.: 131043-89-5
M. Wt: 185.65 g/mol
InChI Key: PRHFCODVVHEZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound with a molecular formula of C9H12ClNO It is characterized by the presence of a chlorophenyl group, a methylamino group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve refluxing the reactants in an appropriate solvent like ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(4-chlorophenyl)-2-(methylamino)ethan-1-ol is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its stability and chiral properties make it valuable in both research and industrial applications .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(methylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-11-6-9(12)7-2-4-8(10)5-3-7/h2-5,9,11-12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHFCODVVHEZRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388628
Record name 1-(4-chlorophenyl)-2-(methylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131043-89-5
Record name 1-(4-chlorophenyl)-2-(methylamino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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